Aziprotryne
Overview
Description
Aziprotryne is a compound of interest in analytical chemistry, particularly for its detection and determination in environmental samples. The research has explored various methodologies for analyzing aziprotryne, highlighting its relevance in monitoring environmental pollution and ensuring water safety.
Synthesis Analysis
Direct synthesis details of Aziprotryne are not provided in the available literature. However, the synthesis of related azines and azaborines indicates methodologies that might be relevant for aziprotryne or compounds with similar structural features. These methods include condensation reactions, ring-fusion reactions, and the utilization of azides in synthesizing complex organic molecules with potential biological and chemical applications (Chourasiya et al., 2019).
Molecular Structure Analysis
While specific molecular structure analysis of aziprotryne is not detailed, the study of azines and their structural properties offers insights into the electronic structure and tautomerism, which are relevant for understanding the behavior of nitrogen-containing heterocycles such as aziprotryne (Chourasiya et al., 2019).
Chemical Reactions and Properties
Research has focused on the electrochemical detection of aziprotryne, demonstrating its behavior in reduction and oxidation processes. These studies employ electrodes modified with materials like cobalt phthalocyanine to facilitate the electrocatalytic reduction of aziprotryne, revealing its reactivity and interaction with electrochemical sensors (Chicharro et al., 2002).
Physical Properties Analysis
The physical properties of aziprotryne, such as solubility, absorption, and emission characteristics, are indirectly touched upon through studies focusing on its detection in environmental samples. These methods imply the compound's stability and reactivity under various conditions, although specific physical properties are not detailed in the literature reviewed.
Chemical Properties Analysis
Aziprotryne's chemical properties, particularly its electroanalytical behavior, are highlighted in studies exploring its determination in water samples. These studies indicate aziprotryne's reactivity and its potential for electrochemical analysis, providing a foundation for understanding its chemical behavior in analytical contexts (Gálvez et al., 2000).
For further details and a deeper dive into the chemical and physical properties of aziprotryne, the original research articles provide comprehensive insights and methodologies:
- (Chicharro et al., 2002)
- (Gálvez et al., 2000)
- (Chourasiya et al., 2019)
Scientific Research Applications
Field of Application: Agriculture
Aziprotryne is a type of triazine herbicide . Herbicides are widely used in agriculture to control the propagation of many annual broadleaf and grassy weeds .
Summary of the Application
In a study conducted in the agricultural regions of Liaoning Province, China, Aziprotryne was one of twelve kinds of triazine herbicides found in soil samples . These herbicides are used to control weed growth and are essential for maintaining crop health .
Methods of Application or Experimental Procedures
The study involved tracking the composition, spatial, and temporal distribution characteristics of triazine herbicides in arable soils and corns . All samples were analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .
Results or Outcomes
The study found that Aziprotryne, along with other triazine herbicides, were present in the soil samples . The maximum concentration of atrazine, another triazine herbicide, in the soils was 73.80 µg·kg −1 . Five kinds of triazine herbicides were found in corns in the region including atrazine, simazine, prometryn, atrazine-desethyl and atrazine-desethyl-desisopropyl with the detection rate 96.4%, 17.8%, 14.3%, 60.7% and 46.4%, respectively .
Field of Application: Chemical Analysis
Aziprotryne is often used as a standard in chemical analysis . It’s used in laboratories to calibrate instruments and ensure accurate measurements .
Summary of the Application
In chemical analysis, Aziprotryne is used as a reference compound. It helps in the identification and quantification of other substances within a sample .
Methods of Application or Experimental Procedures
Aziprotryne is typically used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques separate the components of a mixture, allowing for the identification and quantification of each component .
Results or Outcomes
The use of Aziprotryne as a standard ensures the accuracy and reliability of the results obtained from chemical analyses .
Field of Application: Environmental Monitoring
Aziprotryne can also be detected and quantified in environmental samples, such as water .
Summary of the Application
In environmental monitoring, the presence of Aziprotryne can indicate contamination from agricultural runoff, as it is a herbicide .
Methods of Application or Experimental Procedures
A modified carbon paste electrode with phthalocyanine is used to detect and determine Aziprotryne in environmental and tap water samples .
Results or Outcomes
The method has a detection limit of 9 ng/mL and a stable response over 35 minutes .
Field of Application: Chemical Analysis
Aziprotryne is often used as a standard in chemical analysis . It’s used in laboratories to calibrate instruments and ensure accurate measurements .
Summary of the Application
In chemical analysis, Aziprotryne is used as a reference compound. It helps in the identification and quantification of other substances within a sample .
Methods of Application or Experimental Procedures
Aziprotryne is typically used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques separate the components of a mixture, allowing for the identification and quantification of each component .
Results or Outcomes
The use of Aziprotryne as a standard ensures the accuracy and reliability of the results obtained from chemical analyses .
Field of Application: Environmental Monitoring
Aziprotryne can also be detected and quantified in environmental samples, such as water .
Summary of the Application
In environmental monitoring, the presence of Aziprotryne can indicate contamination from agricultural runoff, as it is a herbicide .
Methods of Application or Experimental Procedures
A modified carbon paste electrode with phthalocyanine is used to detect and determine Aziprotryne in environmental and tap water samples .
Results or Outcomes
The method has a detection limit of 9 ng/mL and a stable response over 35 minutes .
Safety And Hazards
In case of accidental release of Aziprotryne, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIBUOYKYSPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041615 | |
Record name | Aziprotryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aziprotryne | |
CAS RN |
4658-28-0 | |
Record name | Aziprotryne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4658-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aziprotryne [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004658280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aziprotryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aziprotryne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIPROTRYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB6H0KNM39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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